

# LH-708: A Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name: LH-708

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An In-depth Examination of L-cystine bis(N'-methylpiperazide) as a Novel Investigational Drug for Cystinuria

This technical guide provides a comprehensive overview of **LH-708**, a promising investigational drug for the treatment of cystinuria. The information is curated for researchers, scientists, and drug development professionals, focusing on the material's chemical properties, mechanism of action, and available experimental data. While a formal Material Safety Data Sheet (MSDS) for **LH-708** is not publicly available, this guide includes general safety and handling recommendations based on data for structurally related compounds.

## Chemical and Physical Properties

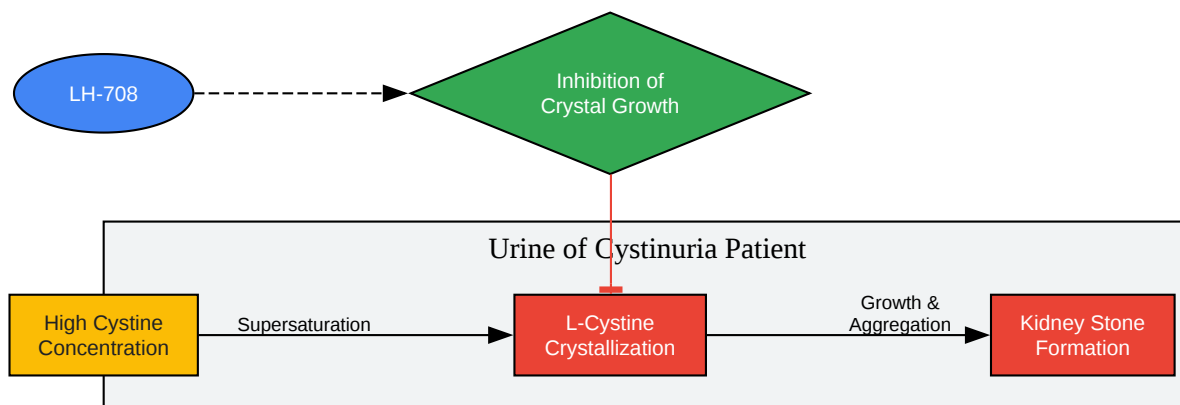
**LH-708**, also known as L-cystine bis(N'-methylpiperazide) or CDNMP, is a diamide derivative of the amino acid L-cystine.<sup>[1][2][3]</sup> It has been specifically designed to improve upon earlier L-cystine crystallization inhibitors.<sup>[2][3]</sup>

Property	Value	Source
Chemical Formula	C16H32N6O2S2	PubChem
Molecular Weight	404.6 g/mol	PubChem
IUPAC Name	(2R)-2-amino-3-[[[(2R)-2-amino-3-(4-methylpiperazin-1-yl)-3-oxopropyl]disulfanyl]-1-(4-methylpiperazin-1-yl)propan-1-one	PubChem
Synonyms	LH-708, L-cystine bis(N'-methylpiperazide), CDNMP	[1][2][3]
InChI Key	OTZBBNVLKDUVJM-KBPBESRZSA-N	[4]
SMILES	CN1CCN(CC1)C(=O)C(CSSC C(C(=O)N2CCN(C)CC2)N)N	[4]

## Mechanism of Action and Signaling Pathway

Cystinuria is a genetic disorder characterized by the abnormal transport of cystine and dibasic amino acids in the kidneys, leading to high concentrations of cystine in the urine.[1][2] Due to its low solubility, cystine crystallizes and forms stones, causing significant morbidity.[2]

**LH-708** acts as a potent inhibitor of L-cystine crystallization.[2][3][5] It is believed to bind to the surface of nascent L-cystine crystals, sterically hindering the attachment of additional cystine molecules and thereby preventing crystal growth and aggregation into stones.[2] This mechanism represents a targeted therapeutic approach to prevent stone formation in patients with cystinuria.[5]



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Mechanism of **LH-708** in inhibiting L-cystine stone formation.

## Efficacy and Preclinical Data

Preclinical studies have demonstrated the significant potential of **LH-708** in the management of cystinuria.

### In Vitro Efficacy

**LH-708** has shown superior efficacy in inhibiting L-cystine crystallization compared to earlier compounds.

Compound	Relative Efficacy vs. CDME
L-cystine bismorpholide (1a)	7x more effective
L-cystine bis(N'-methylpiperazide) (LH-708, 1b)	24x more effective

Data from Hu et al., J Med Chem, 2016.[3]

The EC50 values for expected metabolites of **LH-708** in inhibiting L-cystine crystallization have also been reported, indicating that the metabolites may also contribute to the overall therapeutic effect.[5]

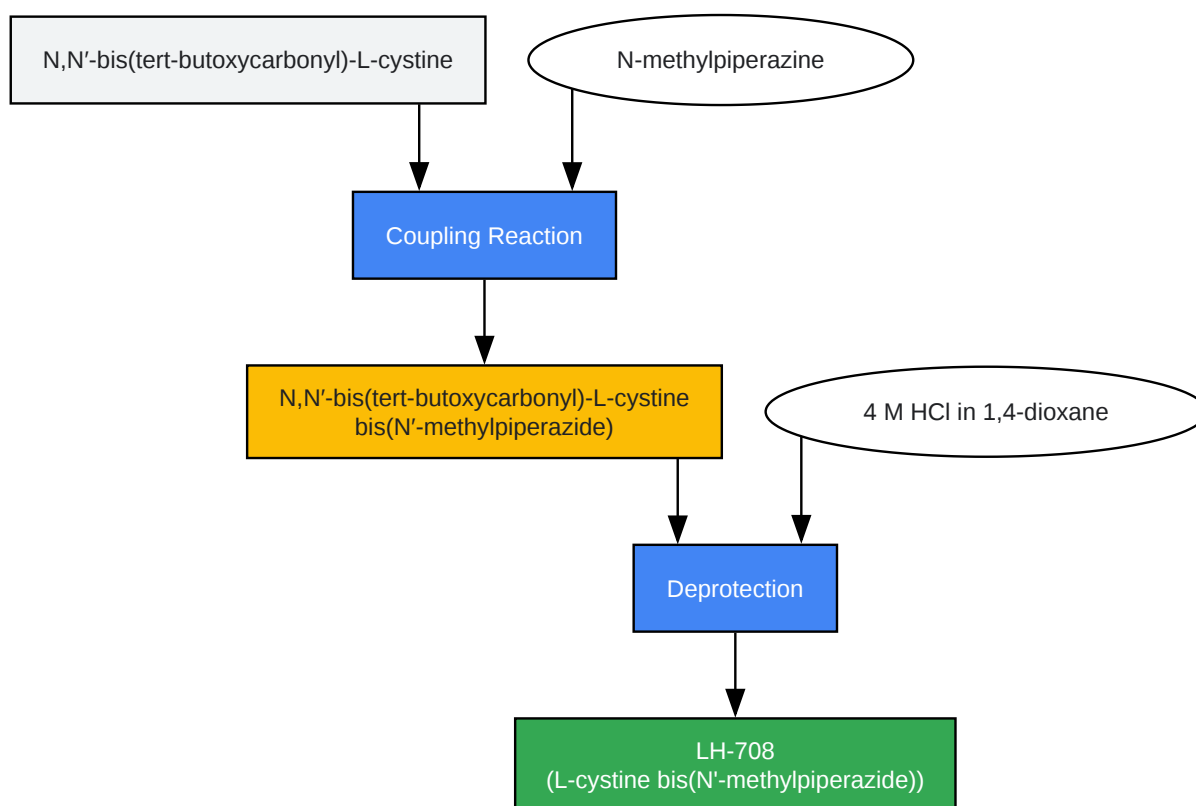
## In Vivo Efficacy

In a Slc3a1-knockout mouse model of cystinuria, orally administered **LH-708** was effective in preventing the formation of L-cystine stones.[1][3][5][6] These studies also confirmed that **LH-708** is orally bioavailable, a crucial characteristic for a potential long-term therapeutic agent.[3]

## Experimental Protocols

### Synthesis of LH-708

The synthesis of **LH-708** (referred to as 1b in the literature) involves the reaction of N,N'-bis(tert-butoxycarbonyl)-L-cystine with N-methylpiperazine, followed by deprotection. A detailed protocol is described by Hu et al. in the Journal of Medicinal Chemistry (2016).[3]



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Simplified workflow for the synthesis of **LH-708**.

## In Vivo Experimental Design (Mouse Model)

The in vivo efficacy of **LH-708** was evaluated in a Slc3a1 knockout mouse model, which mimics human cystinuria.

- Animal Model: Slc3a1 knockout mice.
- Treatment: Daily oral gavage of **LH-708**.
- Duration: Seven days.
- Endpoint: Assessment of stone formation and measurement of **LH-708** concentrations in urine.
- Outcome: **LH-708** was found in micromolar concentrations in the urine and was effective in inhibiting stone formation.[3]

## Safety and Handling

A specific Material Safety Data Sheet for **LH-708** is not publicly available. The following recommendations are based on the safety data for L-cystine and L-cysteine and are intended for handling small quantities in a research setting. A comprehensive risk assessment should be conducted before handling this compound.

## Hazard Identification

Based on related compounds, **LH-708** may cause eye, skin, and respiratory tract irritation.[7][8]  
The complete toxicological properties have not been fully investigated.[8]

## First Aid Measures

- Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[9][10]
- Skin Contact: Wash off with soap and plenty of water.[9][10]
- Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[9][10]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[9][10]

## Handling and Storage

- Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9][11]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]

## Personal Protective Equipment

- Eye/Face Protection: Wear chemical safety goggles.
- Skin Protection: Wear protective gloves and a lab coat.
- Respiratory Protection: Not typically required for small quantities under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary. [11]

## Conclusion

**LH-708** is a rationally designed L-cystine crystallization inhibitor with demonstrated in vitro and in vivo efficacy in a preclinical model of cystinuria. Its improved stability and oral bioavailability make it a promising candidate for further development as a treatment for this debilitating genetic disease. While a formal safety datasheet is not yet available, standard laboratory precautions for handling fine chemicals should be observed. Further studies are warranted to fully characterize the safety and efficacy profile of **LH-708** in preparation for potential clinical trials.

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## References

- 1. Cystinuria: Genetic aspects, mouse models, and a new approach to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. surf.rutgers.edu [surf.rutgers.edu]

- 3. L-Cystine Diamides as L-Cystine Crystallization Inhibitors for Cystinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships and pharmacokinetic evaluation of L-cystine diamides as L-cystine crystallization inhibitors for cystinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellseco.com [cellseco.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. ajiaminoscience.eu [ajiaminoscience.eu]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
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